Cas no 20297-37-4 (rac 1-Methyl-pyrrolidine-2-carbonitrile)

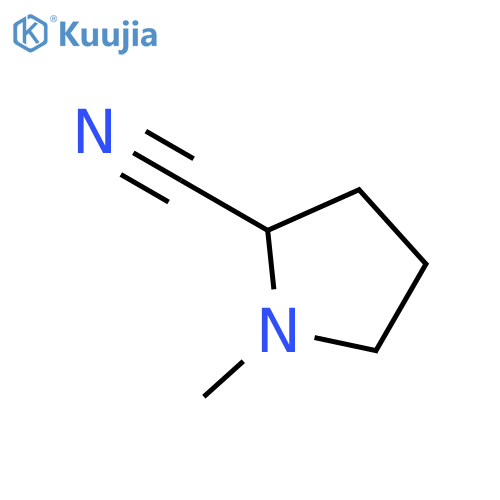

20297-37-4 structure

商品名:rac 1-Methyl-pyrrolidine-2-carbonitrile

rac 1-Methyl-pyrrolidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-methylpyrrolidine-2-carbonitrile

- 2-pyrrolidinecarbonitrile, 1-methyl-

- LogP

- 1-Methyl-2-pyrrolidinecarbonitrile

- PYPGFSYKBFXDCA-UHFFFAOYSA-N

- 20297-37-4

- 1-methyl-2-cyanopyrrolidine

- rac 1-Methylpyrrolidine-2-carbonitrile

- 1-Methyl-pyrrolidine-2-carbonitrile

- AKOS013736123

- SCHEMBL3941312

- rac 1-Methyl-pyrrolidine-2-carbonitrile

- rac1-Methyl-pyrrolidine-2-carbonitrile

- MFCD11844784

-

- MDL: MFCD11844784

- インチ: InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3

- InChIKey: PYPGFSYKBFXDCA-UHFFFAOYSA-N

- ほほえんだ: CN1CCCC1C#N

計算された属性

- せいみつぶんしりょう: 110.0845

- どういたいしつりょう: 110.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 27Ų

じっけんとくせい

- 密度みつど: 1

- ふってん: 188.792°C at 760 mmHg

- フラッシュポイント: 68.906°C

- 屈折率: 1.485

- PSA: 27.03

rac 1-Methyl-pyrrolidine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB369274-1 g |

rac 1-Methylpyrrolidine-2-carbonitrile, 95%; . |

20297-37-4 | 95% | 1g |

€300.50 | 2023-04-26 | |

| Chemenu | CM316841-1g |

1-Methyl-2-pyrrolidinecarbonitrile |

20297-37-4 | 95% | 1g |

$289 | 2021-08-18 | |

| Chemenu | CM316841-1g |

1-Methyl-2-pyrrolidinecarbonitrile |

20297-37-4 | 95% | 1g |

$340 | 2023-01-01 | |

| TRC | M340928-50mg |

rac 1-Methyl-pyrrolidine-2-carbonitrile |

20297-37-4 | 50mg |

$ 70.00 | 2022-06-03 | ||

| abcr | AB369274-5 g |

rac 1-Methylpyrrolidine-2-carbonitrile, 95%; . |

20297-37-4 | 95% | 5g |

€745.00 | 2023-04-26 | |

| abcr | AB369274-5g |

rac 1-Methylpyrrolidine-2-carbonitrile, 95%; . |

20297-37-4 | 95% | 5g |

€745.00 | 2025-03-19 | |

| TRC | M340928-500mg |

rac 1-Methyl-pyrrolidine-2-carbonitrile |

20297-37-4 | 500mg |

$ 340.00 | 2022-06-03 | ||

| TRC | M340928-100mg |

rac 1-Methyl-pyrrolidine-2-carbonitrile |

20297-37-4 | 100mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB369274-1g |

rac 1-Methylpyrrolidine-2-carbonitrile, 95%; . |

20297-37-4 | 95% | 1g |

€300.50 | 2025-03-19 | |

| Ambeed | A796085-5g |

rac 1-Methyl-pyrrolidine-2-carbonitrile |

20297-37-4 | 95+% | 5g |

$795.0 | 2024-07-28 |

rac 1-Methyl-pyrrolidine-2-carbonitrile 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

20297-37-4 (rac 1-Methyl-pyrrolidine-2-carbonitrile) 関連製品

- 5626-49-3(Pyrrolidine-2-carbonitrile)

- 739363-75-8((R)-2-Cyanopyrrolidine)

- 204387-53-1((2S)-2-Pyrrolidinecarbonitrile)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 81216-14-0(7-bromohept-1-yne)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20297-37-4)rac 1-Methyl-pyrrolidine-2-carbonitrile

清らかである:99%

はかる:5g

価格 ($):716.0